trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide

Description

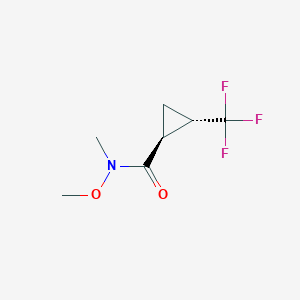

trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide (CAS: 1369338-93-1) is a cyclopropane derivative featuring a trifluoromethyl group at the 2-position and an N-methoxy-N-methyl carboxamide substituent. Its molecular formula is C₇H₁₀F₃NO₂, with a molecular weight of 197.16 g/mol . The compound’s stereochemistry is defined by the trans configuration of the cyclopropane ring, as indicated by its SMILES string: CON(C)C(=O)[C@H]1C[C@@H]1C(F)(F)F . It is marketed as a high-purity reagent (Reagent Grade) for research applications in pharmaceuticals, materials science, and agrochemical development .

Properties

IUPAC Name |

(1S,2S)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYLGHYOCDXXMC-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)[C@H]1C[C@@H]1C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146700 | |

| Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369338-93-1 | |

| Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369338-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropane Ring Formation

Cyclopropane ring formation is a crucial step in synthesizing compounds like This compound . This can be achieved through various methods, such as the Corey-Chaykovsky reaction, which involves the use of a diazo compound to form the cyclopropane ring.

Introduction of Trifluoromethyl Group

The introduction of the trifluoromethyl group can be achieved through reactions involving trifluoromethylating agents. For example, the use of 2-diazo-1,1,1-trifluoroethane over metal catalysts has been demonstrated in the synthesis of trifluoromethyl-substituted cyclopropanes.

Formation of Carboxamide Group

The carboxamide group can be introduced by reacting the cyclopropane derivative with appropriate amine and carboxylic acid derivatives. This step often involves the use of coupling reagents to facilitate the amide bond formation.

Research Findings and Synthesis Challenges

Stereochemistry and Reactivity

The stereochemistry of This compound , indicated by the (1R,2R) configuration, suggests specific spatial arrangements that can affect its reactivity and interaction with biological targets. This structural configuration may lead to distinct pharmacological profiles that warrant further investigation in drug development contexts.

Biological Activities

Compounds with similar structures have been studied for their roles as enzyme inhibitors and in modulating receptor activity. Specific biological assays are necessary to elucidate the exact pharmacological profile and therapeutic potential of This compound .

Data Tables

Product Information

| Brand/Product Data | Purity | Price Range | Estimated Delivery |

|---|---|---|---|

| This compound REF: 54-PC905113 CAS: 1369338-93-1 | 95% | €253.00 - €700.00 | May 2, 2025 |

| This compound REF: 3D-UEC33893 CAS: 1369338-93-1 | Min. 95% | - - - | Discontinued product |

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H10F3NO2 |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions may also be possible, but detailed information is limited.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Specific conditions would depend on the desired transformation and the functional groups present .

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

Scientific Research Applications

-

Protein Kinase Modulation

- Research indicates that trans-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide can act as a modulator of protein kinase activity. Protein kinases are crucial in regulating cellular processes such as proliferation and apoptosis, making this compound a candidate for further investigation in cancer therapies .

-

Therapeutic Potential

- The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and metabolic disorders. Specifically, it has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in numerous cellular functions and disease processes .

- Cancer Treatment

-

Biological Activity

- The unique structure of this compound allows it to interact with specific biological targets, providing insights into its mechanism of action. Studies have indicated that these interactions can lead to significant alterations in cellular behavior, which is crucial for evaluating its therapeutic potential and safety profile .

Case Studies

- Inhibition of NAMPT

- Multigram Synthesis

Mechanism of Action

The mechanism of action of trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may play a key role in modulating these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- Cyclopropane ring : Confers steric strain and rigidity.

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.

- N-Methoxy-N-methyl carboxamide : Improves solubility and acts as a directing group in synthetic chemistry.

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., cyprofuram). This enhances membrane permeability, critical for bioactive molecules .

- Solubility : The N-methoxy-N-methyl group improves aqueous solubility relative to silylated (e.g., trimethylsilyl) or fully aromatic analogs .

Biological Activity

trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide is a synthetic compound notable for its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This compound has garnered attention in the field of medicinal chemistry due to its potential role as a modulator of protein kinase activity, which is critical in various cellular processes including proliferation and apoptosis.

- Molecular Formula : CHFN\O

- Molecular Weight : 197.16 g/mol

- Structure : Incorporates a cyclopropane ring, contributing to its reactivity and biological interactions.

Research indicates that this compound interacts with several biological targets, particularly protein kinases. These interactions can significantly alter cellular behavior, providing insights into its therapeutic potential.

Table 1: Interaction with Protein Kinases

| Protein Kinase | Effect | Reference |

|---|---|---|

| PKC (Protein Kinase C) | Inhibition of activity | |

| JAK2 (Janus Kinase 2) | Modulation of signaling pathways | |

| TYK2 (Tyrosine Kinase 2) | Selective inhibition |

Biological Activity

The compound has been shown to exhibit significant biological activity in various studies:

- Antiproliferative Effects : It demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.

- Apoptosis Induction : Studies have reported increased levels of apoptosis markers such as caspase 3 and 9 in treated cells, suggesting a mechanism involving programmed cell death.

- Antibacterial Activity : Preliminary investigations have indicated some antibacterial properties, particularly against Mycobacterium smegmatis, with minimal cytotoxic effects on human cell lines .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on prostate cancer cells. The compound was found to inhibit cell proliferation with an IC value of approximately 15 µM. The mechanism involved the induction of apoptosis through the activation of intrinsic pathways.

Case Study 2: Protein Kinase Modulation

In a separate investigation, the compound was tested for its ability to modulate JAK2 signaling pathways in T-cell leukemia models. Results indicated that it effectively reduced JAK2 phosphorylation levels, leading to decreased cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity compared to similar compounds lacking this feature. For example:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Methyl-2-(trifluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Moderate activity |

| N-Ethyl-2-(trifluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Low activity |

| N-Methoxy-N-methyl-2-(difluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Negligible activity |

The trifluoromethyl group not only enhances stability but also increases lipophilicity, which may improve cellular uptake and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropanecarboxamide, and how do reaction conditions influence cyclopropane ring formation?

- Methodology : Cyclopropane synthesis often employs [2+1] cycloaddition or ring-closing strategies. For example, trifluoromethyl-substituted cyclopropanes can be synthesized via Simmons–Smith reactions using Zn/Cu pairs or transition-metal-catalyzed methods. Critical conditions include temperature control (e.g., room temperature for slow ring closure to avoid side reactions) and solvent selection (e.g., THF for stabilizing intermediates, as seen in spirophosphazene syntheses) . Stereochemical control (trans configuration) requires chiral auxiliaries or asymmetric catalysis, with monitoring via TLC and purification via column chromatography .

Q. How is the structure and stereochemistry of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., cyclopropane ring strain analysis, as in similar trifluoromethylcyclopropane derivatives) .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy group at δ 3.3–3.5 ppm, trifluoromethyl at δ ~120–125 ppm in F NMR). NOESY experiments distinguish trans vs. cis stereochemistry by spatial proximity of protons .

- Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy group or cyclopropane ring cleavage) .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess sites for electrophilic attack (e.g., carboxamide oxygen) or nucleophilic substitution (e.g., trifluoromethyl group stability). Solvent effects are modeled using PCM (Polarizable Continuum Model), and transition-state analysis explains stereochemical outcomes . Contradictions between experimental and theoretical data (e.g., reaction rates) are resolved by adjusting basis sets (e.g., B3LYP/6-311++G**) .

Q. How does the cyclopropane ring’s steric strain influence stability under acidic or basic conditions?

- Methodology : Accelerated stability studies in buffers (pH 1–13) at 40°C monitor degradation via HPLC. The cyclopropane ring’s strain increases susceptibility to ring-opening under strong acids (e.g., HCl), forming linear intermediates. Base-mediated hydrolysis of the carboxamide is mitigated by electron-withdrawing trifluoromethyl groups, as shown in related compounds . Contrasting stability profiles in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) are analyzed using Arrhenius plots .

Q. What enantioselective separation techniques are effective if the compound exhibits chirality?

- Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, with mobile-phase optimization (hexane:IPA gradients). Circular Dichroism (CD) spectroscopy confirms enantiopurity, while kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) isolates enantiomers on preparative scales . Discrepancies in enantiomeric excess (ee) between methods require cross-validation via NMR chiral shift reagents .

Q. How is metabolic stability assessed in pharmacological studies, and what structural modifications improve bioavailability?

- Methodology :

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life () and intrinsic clearance. The trifluoromethyl group reduces oxidative metabolism, while the methoxy group may undergo demethylation .

- Prodrug strategies : Replacing the methoxy group with phosphonate esters enhances solubility, as seen in cyclopropane-containing antivirals .

- SAR studies : Methyl vs. bulkier N-substituents (e.g., isopropyl) are compared to optimize LogP and membrane permeability .

Data Contradiction Analysis

Q. How are conflicting NMR and X-ray crystallography data reconciled when confirming stereochemistry?

- Methodology : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Overlay of NMR-derived NOE constraints with X-ray coordinates validates static vs. dynamic conformers. For example, if X-ray shows a planar cyclopropane ring but NMR suggests puckering, variable-temperature NMR identifies fluxional behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.